molecular formula C11H20F2N2O2 B13083162 tert-Butyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate

tert-Butyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate

Cat. No.: B13083162
M. Wt: 250.29 g/mol
InChI Key: RYWDLRDEAXILLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate is a piperidine-derived carbamate compound characterized by a tert-butoxycarbonyl (Boc) protective group attached via a methylene (-CH₂-) linker to the 4-position of a 3,3-difluoropiperidine ring. This structural motif is significant in medicinal chemistry, where the Boc group serves to protect amines during synthesis, while the difluorinated piperidine core may enhance metabolic stability and influence receptor binding via electronic effects . The compound’s unique combination of fluorine substituents and a flexible methylene spacer distinguishes it from related analogs, making it a valuable intermediate in drug discovery pipelines.

Properties

Molecular Formula

C11H20F2N2O2

Molecular Weight

250.29 g/mol

IUPAC Name

tert-butyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate

InChI

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-6-8-4-5-14-7-11(8,12)13/h8,14H,4-7H2,1-3H3,(H,15,16)

InChI Key

RYWDLRDEAXILLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCNCC1(F)F

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate typically involves the reaction of 3,3-difluoropiperidine with tert-butyl chloroformate in the presence of a base . The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product’s purity and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

tert-Butyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Studies

The biological activity of tert-butyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate has been investigated for its potential therapeutic effects. Preliminary research suggests that compounds with similar structures exhibit significant activity against neurological disorders due to their ability to modulate receptor activity .

Potential Mechanisms of Action :

  • Receptor Modulation : The difluoropiperidine moiety may enhance binding affinity and selectivity towards specific biological targets, including enzymes and receptors.
  • Enzyme Inhibition : Studies indicate that similar compounds can inhibit enzyme activity or modulate signaling pathways, making them candidates for drug discovery efforts .

Case Studies

  • Neurological Disorders : Research has shown that compounds similar to this compound are being evaluated for their efficacy in treating conditions such as anxiety and depression by targeting neurotransmitter systems .
  • Cancer Research : Investigations into the compound's structure suggest potential applications in oncology, particularly in developing inhibitors that target cancer cell proliferation pathways .

Mechanism of Action

The mechanism of action of tert-Butyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Differences

The target compound is compared below with key structural analogs to highlight substituent effects, stereochemistry, and functional group variations:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents/Positions Molecular Formula Molecular Weight Key Properties/Applications
tert-Butyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate (Target) 3,3-diF; CH₂ linker C₁₁H₂₁F₂N₂O₂ 260.29 g/mol Enhanced flexibility; pharmaceutical intermediate
tert-Butyl N-(3,3-difluoropiperidin-4-yl)carbamate 3,3-diF; direct attachment C₁₀H₁₈F₂N₂O₂ 244.26 g/mol Reduced steric bulk; crystallography applications
tert-Butyl N-(3,3-dimethylpiperidin-4-yl)carbamate 3,3-diCH₃; direct attachment C₁₂H₂₄N₂O₂ 228.33 g/mol Increased hydrophobicity; intermediate in kinase inhibitors
tert-Butyl ((3R,4R)-4-fluoropiperidin-3-yl)carbamate 4-F; (3R,4R) configuration C₁₀H₁₉FN₂O₂ 218.27 g/mol Stereospecific binding; protease inhibition
tert-Butyl N-[(3S)-4,4-difluoropiperidin-3-yl]carbamate 4,4-diF; (3S) configuration C₁₀H₁₈F₂N₂O₂ 244.26 g/mol Conformational rigidity; antiviral research
trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate 4-CH₃; trans configuration C₁₁H₂₂N₂O₂ 214.30 g/mol Improved metabolic stability; CNS drug candidates
Key Observations:

Fluorine vs. In contrast, methyl groups (e.g., ) increase hydrophobicity and steric bulk, favoring interactions with lipophilic binding pockets. The 3,3-difluoro substitution in the target compound creates a more electronegative environment compared to dimethyl analogs, which may alter hydrogen-bonding interactions in biological targets .

This flexibility may reduce steric clashes in enzyme-active sites or receptor cavities.

Stereochemical Considerations :

  • Stereospecific analogs like and demonstrate the importance of chiral centers in drug-receptor interactions. For instance, the (3R,4R)-configuration in may optimize binding to asymmetric enzymatic pockets, whereas the trans-4-methyl group in could enhance metabolic stability by shielding the piperidine nitrogen from cytochrome P450 oxidation .

Physicochemical Properties

  • Lipophilicity : Fluorine substituents increase electronegativity but reduce lipophilicity compared to methyl groups. For example, the target compound (LogP ~1.5) is less lipophilic than the dimethyl analog (LogP ~2.3).
  • Solubility : The methylene linker in the target compound may improve aqueous solubility relative to directly attached carbamates by reducing crystallinity.

Biological Activity

tert-Butyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate (CAS No. 1373503-50-4) is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of this compound based on various research findings, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H20F2N2O2
  • Molecular Weight : 250.285 g/mol
  • Structural Characteristics : The compound features a tert-butyl group attached to a piperidine ring with two fluorine atoms at the 3-position, contributing to its unique pharmacological profile.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of β-secretase : The compound has shown significant inhibitory activity against β-secretase, an enzyme involved in the cleavage of amyloid precursor protein (APP), which is pivotal in the formation of amyloid plaques associated with AD. In vitro studies report an IC50 value of approximately 15.4 nM for β-secretase inhibition .
  • Acetylcholinesterase Inhibition : It also acts as an acetylcholinesterase inhibitor, enhancing cholinergic neurotransmission by preventing the breakdown of acetylcholine. The Ki value reported for this activity is around 0.17 μM .
  • Reduction of Amyloid Aggregation : The compound effectively inhibits the aggregation of amyloid beta peptide (Aβ), with studies indicating up to 85% inhibition at concentrations around 100 μM . This property is crucial as Aβ aggregation is a hallmark of AD pathology.

Biological Effects

In Vitro Studies :

  • In cultured astrocytes treated with Aβ1-42, the presence of this compound resulted in improved cell viability (62.98 ± 4.92%) compared to untreated controls (43.78 ± 7.17%) after Aβ exposure . This suggests a protective effect against Aβ-induced cytotoxicity.

In Vivo Studies :

  • In animal models, particularly those induced with scopolamine to mimic cognitive impairment, the compound's protective effects were moderate but not statistically significant when compared to established treatments like galantamine . This raises questions about its bioavailability and efficacy in vivo.

Case Studies and Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Study ReferenceMethodologyKey Findings
In vitro astrocyte culturesModerate protective effect against Aβ1-42 toxicity; enhanced cell viability observed.
In vivo scopolamine modelNo significant cognitive improvement compared to galantamine; issues with bioavailability noted.
Enzyme inhibition assaysEffective β-secretase and acetylcholinesterase inhibitor; potential for AD treatment explored.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.